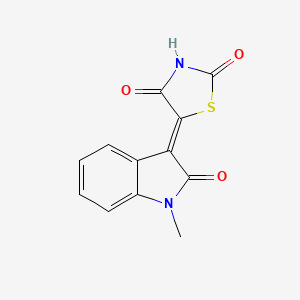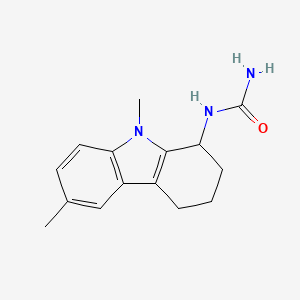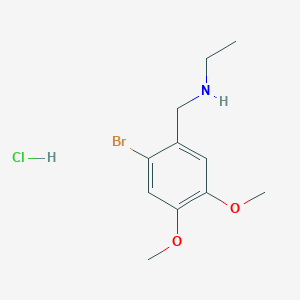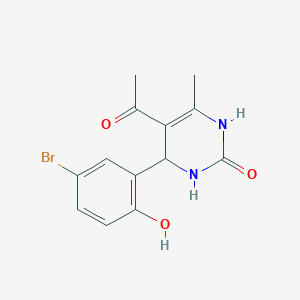
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione, also known as MITD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MITD belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In recent years, MITD has gained attention as a potential treatment for various diseases due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This compound has been shown to bind to PPARγ and induce its transcriptional activity, leading to improved insulin sensitivity and glucose uptake. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, glucose uptake, and lipid metabolism. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and inflammation, leading to improved cognitive function and memory.
実験室実験の利点と制限
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, making it suitable for various research applications. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, this compound also has some limitations, including its potential toxicity and side effects, which need to be further investigated.
将来の方向性
There are several future directions for 5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione research, including its potential applications in cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects and toxicity. Furthermore, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in cancer, diabetes, and neurodegenerative disorder research, and further studies are needed to elucidate its mechanism of action and potential side effects. This compound has several advantages for lab experiments, including its high purity and stability, making it suitable for various research applications. Further research on this compound and its derivatives may lead to the discovery of more potent and selective compounds for various therapeutic applications.
合成法
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a simple and efficient process that involves the reaction of 2-amino-3-carboxymethyl-1-methylindole with thiosemicarbazide and subsequent cyclization of the resulting intermediate. The final product is obtained in high yields and purity, making it suitable for various research applications.
科学的研究の応用
5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for type 2 diabetes. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and inflammation, making it a potential treatment for Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-14-7-5-3-2-4-6(7)8(11(14)16)9-10(15)13-12(17)18-9/h2-5H,1H3,(H,13,15,17)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSCXRRXXXUOV-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)
![5,6-dimethyl-N-[4-(1-piperidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5128693.png)

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)



![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)


![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)
![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)